Ethyl 5-acetyl-2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with various functional groups, including an acetyl group, a chloropyrimidine moiety, and a propylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chloropyrimidine Moiety: The chloropyrimidine moiety is attached through a nucleophilic substitution reaction using a suitable pyrimidine derivative and a chlorinating agent.
Addition of the Propylsulfanyl Group: The propylsulfanyl group is introduced via a thiolation reaction using propylthiol and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives of the pyrimidine moiety
Scientific Research Applications
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloropyrimidine moiety allows for strong binding interactions, while the thiophene ring contributes to the compound’s stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-ACETYL-2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
- ETHYL 5-ACETYL-2-[5-CHLORO-2-(ETHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-ACETYL-2-[5-CHLORO-2-(PROPYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the propylsulfanyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs. This uniqueness can influence its binding affinity, reactivity, and overall biological activity.
Properties
Molecular Formula |
C18H20ClN3O4S2 |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-5-7-27-18-20-8-11(19)13(21-18)15(24)22-16-12(17(25)26-6-2)9(3)14(28-16)10(4)23/h8H,5-7H2,1-4H3,(H,22,24) |
InChI Key |
BORDBOFYXUHCCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OCC)Cl |
Origin of Product |
United States |
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